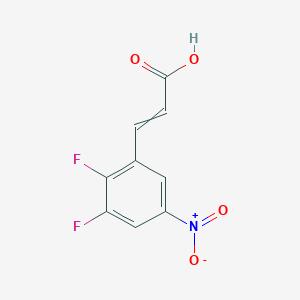

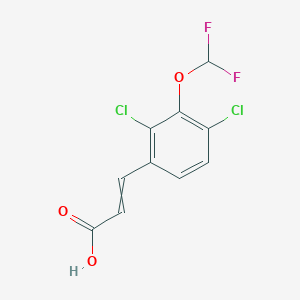

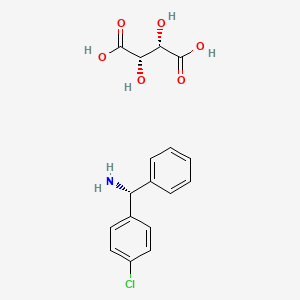

![molecular formula C10H12BrNO4S B1413678 Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate CAS No. 2173136-82-6](/img/structure/B1413678.png)

Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

- Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate is known to cyclize in the presence of bases, yielding 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, independent of the base's strength (Ukrainets et al., 2014).

Synthesis and Optimization Processes

- The synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, a related compound, from salicylic acid involves multiple steps including etherification, sulfonyl chloride, amine, and lipid reactions. The optimization of these steps significantly improved the total yield (Xu et al., 2018).

Environmental Impact Studies

- Research on Sulfometuron methyl, a compound similar to Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate, shows that it does not persist in ground water or streamflow and is rapidly hydrolyzed in acidic soils and water (Neary & Michael, 1989).

Plant Interaction Studies

- Metsulfuron methyl, another related compound, was metabolized in wheat and barley to form specific metabolites, providing insights into its interaction with these plants (Anderson et al., 1989).

Role in Industrial Production

- Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, another similar compound, is a key intermediate in the production of Tianeptine. An improved synthesis process for this compound was developed for industrial production, emphasizing its industrial significance (Yang Jian-she, 2009).

Photolytic Degradation Studies

- Studies on the photolytic degradation of tribenuron-methyl, another related sulfonylurea herbicide, offer insights into the stability and breakdown of these compounds under light exposure (Bhattacharjeel & Dureja, 2002).

Safety and Hazards

“Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns and eye damage, respiratory irritation, and may be harmful if swallowed . Safety measures include wearing protective gloves, clothing, and eye/face protection, and using the product only in well-ventilated areas or with adequate respiratory protection .

Mecanismo De Acción

Target of Action

It’s known that many sulfonyl compounds interact with enzymes and receptors in the body, altering their function .

Mode of Action

The mode of action of Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate involves a two-step mechanism common to electrophilic aromatic substitution reactions .

- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism should be considered in context with other mechanisms involving carbocation intermediates, such as S N 1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .

Propiedades

IUPAC Name |

methyl 4-(2-bromoethylsulfamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4S/c1-16-10(13)8-2-4-9(5-3-8)17(14,15)12-7-6-11/h2-5,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEBODDNFQQDEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

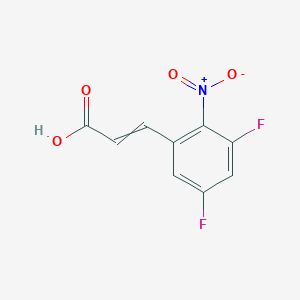

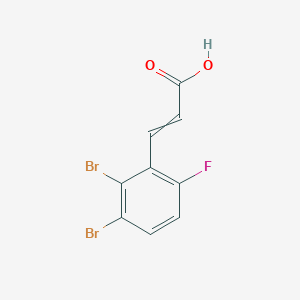

![Diethyl (1R,2S,3R,4S)-4-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)cyclohexane-1,2-dicarboxylate](/img/structure/B1413600.png)

![2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1413607.png)

![[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate](/img/structure/B1413609.png)